molecular formula C24H14N2O4 B11098549 (4Z)-4-(anthracen-9-ylmethylidene)-2-(2-nitrophenyl)-1,3-oxazol-5(4H)-one

(4Z)-4-(anthracen-9-ylmethylidene)-2-(2-nitrophenyl)-1,3-oxazol-5(4H)-one

Cat. No.: B11098549
M. Wt: 394.4 g/mol
InChI Key: AYFABOQSQRDIKQ-STZFKDTASA-N
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Description

4-[(Z)-1-(9-Anthryl)methylidene]-2-(2-nitrophenyl)-1,3-oxazol-5-one is a complex organic compound that features an anthracene moiety linked to an oxazole ring

Preparation Methods

The synthesis of 4-[(Z)-1-(9-Anthryl)methylidene]-2-(2-nitrophenyl)-1,3-oxazol-5-one typically involves the condensation of 9-anthraldehyde with 2-nitrobenzoyl chloride in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.

    Substitution: Electrophilic aromatic substitution reactions can occur on the anthracene moiety, using reagents such as bromine or nitric acid. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-[(Z)-1-(9-Anthryl)methylidene]-2-(2-nitrophenyl)-1,3-oxazol-5-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a probe in photochemical studies.

    Biology: The compound’s fluorescence properties make it useful in biological imaging and as a marker in various assays.

    Medicine: Research is ongoing into its potential as an anticancer agent due to its ability to intercalate with DNA.

    Industry: It is explored for use in organic light-emitting diodes (OLEDs) and other electronic devices due to its unique electronic properties.

Mechanism of Action

The mechanism by which 4-[(Z)-1-(9-Anthryl)methylidene]-2-(2-nitrophenyl)-1,3-oxazol-5-one exerts its effects involves its ability to interact with biological macromolecules such as DNA and proteins. The anthracene moiety can intercalate between DNA bases, disrupting the normal function of the DNA and potentially leading to cell death. Additionally, the compound can generate reactive oxygen species (ROS) under certain conditions, contributing to its cytotoxic effects.

Comparison with Similar Compounds

Similar compounds include other anthracene derivatives and oxazole-containing molecules. For example:

    9-Anthraldehyde: A simpler anthracene derivative used in various synthetic applications.

    2-Nitrobenzaldehyde: Another nitroaromatic compound with different reactivity and applications.

    Oxazole derivatives: A broad class of compounds with diverse biological activities. 4-[(Z)-1-(9-Anthryl)methylidene]-2-(2-nitrophenyl)-1,3-oxazol-5-one is unique due to the combination of the anthracene and oxazole moieties, which confer distinct electronic and photophysical properties.

Properties

Molecular Formula

C24H14N2O4

Molecular Weight

394.4 g/mol

IUPAC Name

(4Z)-4-(anthracen-9-ylmethylidene)-2-(2-nitrophenyl)-1,3-oxazol-5-one

InChI

InChI=1S/C24H14N2O4/c27-24-21(25-23(30-24)19-11-5-6-12-22(19)26(28)29)14-20-17-9-3-1-7-15(17)13-16-8-2-4-10-18(16)20/h1-14H/b21-14-

InChI Key

AYFABOQSQRDIKQ-STZFKDTASA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2/C=C\4/C(=O)OC(=N4)C5=CC=CC=C5[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=C4C(=O)OC(=N4)C5=CC=CC=C5[N+](=O)[O-]

Origin of Product

United States

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